Product packaging for Semiamitraz hydrochloride(Cat. No.:CAS No. 51550-40-4)

Semiamitraz hydrochloride

Cat. No.: B130685
CAS No.: 51550-40-4
M. Wt: 198.69 g/mol
InChI Key: VXSNJXDZTGFDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semiamitraz Hydrochloride (CAS 51550-40-4), also known as BTS 27271, is a major metabolite of the formamidine pesticide amitraz and exhibits its own acaricidal and insecticidal properties . Its primary mechanism of action is as an octopamine receptor agonist in the nervous system of target pests . This activity makes it a critical compound for research into the toxicity and environmental impact of amitraz, which is widely used in beekeeping to control Varroa destructor mites and in various agricultural settings . In vitro studies on human HepG2 cells demonstrate that amitraz and its metabolites, including semiamitraz, can induce cytotoxic effects and oxidative stress by generating reactive oxygen species (ROS) and promoting lipid peroxidation . Research applications for this compound include metabolic pathway studies, environmental fate and hydrolysis kinetics analysis (where it degrades into products like 2,4-DMF and 2,4-DMA), and the investigation of residue levels in food products such as honey . The compound is a straw-colored crystalline solid with a molecular formula of C10H15ClN2 and a molecular mass of 198.69 g/mol . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClN2 B130685 Semiamitraz hydrochloride CAS No. 51550-40-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethylphenyl)-N'-methylmethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2.ClH/c1-8-4-5-10(9(2)6-8)12-7-11-3;/h4-7H,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSNJXDZTGFDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33089-74-6 (Parent)
Record name Semiamitraz hydrochloride
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DSSTOX Substance ID

DTXSID10199510
Record name Semiamitraz chloride
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Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51550-40-4
Record name Semiamitraz chloride
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Record name Semiamitraz hydrochloride
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Record name Semiamitraz chloride
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Record name N-(2,4-dimethylphenyl)-N'-methylformamidine monohydrochloride
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Record name SEMIAMITRAZ HYDROCHLORIDE
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Mechanistic Elucidation of Semiamitraz Hydrochloride Action at the Molecular and Cellular Levels

Agonistic Interaction with Octopamine (B1677172) Receptors in Arthropods

The primary molecular target of semiamitraz hydrochloride is the octopamine receptor system in arthropods. herts.ac.uksmolecule.com Octopamine, the invertebrate functional analogue of vertebrate norepinephrine (B1679862), is a critical biogenic amine that functions as a neurotransmitter, neuromodulator, and neurohormone. frontiersin.orgwikipedia.org It regulates a vast array of physiological and behavioral processes, including locomotion, feeding, learning, and aggression. smolecule.comwiley.com

Octopamine receptors belong to the superfamily of G-protein coupled receptors (GPCRs) and are largely absent in vertebrates, making them a highly selective target for insecticide development. acs.orgacs.org this compound functions as an agonist at these receptors, meaning it binds to and activates them, mimicking the action of endogenous octopamine. researchgate.netresearchgate.net This interaction disrupts the normal, precisely regulated octopaminergic signaling, leading to a cascade of physiological disturbances that are ultimately detrimental to the arthropod. smolecule.com The formamidine (B1211174) class of pesticides, including amitraz (B1667126) and its active metabolite semiamitraz (DPMF), are well-documented for their potent agonistic activity on these receptors. nih.govresearchgate.netnih.gov

Table 1: Octopamine Receptor Subtypes and Their Response to Formamidine Agonists This table is generated based on research on formamidine compounds, including amitraz and its metabolite N²-(2,4-Dimethylphenyl)-N¹-methyformamidine (DPMF), which is semiamitraz.

Receptor SubtypeClassificationPrimary Second Messenger PathwayObserved Effect of Formamidine AgonismReference
α-adrenergic-like (α-AL OAR)OctαR / OCTOPAMINE1↑ Intracellular Ca²⁺Potently activated by DPMF, leading to a significant increase in calcium levels. nih.gov
β-adrenergic-like (β-AL OAR)OctβR / OCTOPAMINE2↑ Intracellular cAMPPotently activated by DPMF, leading to a significant increase in cAMP levels. nih.gov
Octopamine/Tyramine Receptor (Oct/TyrR)-Ligand-dependent (↑ Ca²⁺ with octopamine)Formamidines are known to act on this class, disrupting normal signaling. acs.org

Disruption of Arthropod Physiological Processes

The overstimulation of octopamine receptors by this compound triggers widespread disruption of essential physiological functions in target arthropods.

Research indicates that this compound interferes with the molting process in arthropods, a critical phase in their life cycle. smolecule.com This interference is thought to involve the inhibition of chitin (B13524) biosynthesis. smolecule.com Chitin is a vital structural polysaccharide that forms the primary component of the rigid arthropod exoskeleton. The synthesis of a new, larger exoskeleton and the shedding of the old one (ecdysis) are hormonally regulated processes essential for growth.

By inhibiting the enzymes responsible for the polymerization of chitin, this compound prevents the proper formation of the new exoskeleton. smolecule.com Disruption of chitin synthesis leads to a weakened, malformed cuticle that cannot provide adequate structural support or protection, resulting in molting failure and subsequent mortality. smolecule.com

This compound is also suggested to perturb calcium homeostasis in arthropods. smolecule.com Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including muscle contraction, neurotransmission, and hormone signaling. nih.gov The precise regulation of Ca²⁺ concentrations is particularly crucial for the molting process and proper muscle function. smolecule.com

The compound exhibits significant neurotoxic effects, which are a direct consequence of its action on octopamine receptors within the arthropod central nervous system. smolecule.com The hyperactivation of these receptors leads to an overexcited state in the nervous system, disrupting normal neurotransmission. herts.ac.uk This results in observable symptoms such as impaired movement, loss of coordination, paralysis, and cessation of feeding. smolecule.com Ultimately, the profound disruption of the nervous system's ability to control vital functions leads to the death of the organism.

Interrogation of Downstream Signaling Pathways and Gene Expression Modulation

The binding of this compound to G-protein coupled octopamine receptors initiates a cascade of intracellular signaling events. Different receptor subtypes are linked to distinct downstream pathways, primarily involving the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium ([Ca²⁺]i). researchgate.netnih.govmdpi.com

Research on the metabolite of amitraz, N²-(2,4-Dimethylphenyl)-N¹-methyformamidine (DPMF or semiamitraz), has shown that it potently activates different octopamine receptor subtypes, leading to the elevation of both cAMP and Ca²⁺. nih.gov For instance, its action on β-adrenergic-like octopamine receptors stimulates adenylyl cyclase, resulting in increased cAMP levels, while its agonism at α-adrenergic-like receptors triggers the release of intracellular calcium stores. nih.govacs.orgmdpi.com

This alteration of second messenger systems subsequently impacts a wide range of cellular processes. These signaling cascades can activate various protein kinases, which in turn phosphorylate target proteins, including transcription factors. The modification of transcription factor activity can lead to broad changes in the expression of genes that regulate development, metabolism, and neural function. sdbonline.org While specific gene expression profiles resulting from this compound exposure are a complex area of study, the disruption of these fundamental signaling pathways is a key component of its molecular mechanism of action.

Biological Activity and Spectrum of Efficacy

Acaricidal Potency against Mite Populations

Semiamitraz hydrochloride is recognized for its effectiveness as an acaricide, used to control mite populations in agricultural settings. herts.ac.uksmolecule.com It is particularly effective against spider mites, ticks, and is noted to be potent against juvenile and resistant forms of these organisms. nih.gov Research has indicated its utility in controlling mites on a variety of crops, including fruit trees and vegetables. herts.ac.uk

A study on the carmine (B74029) spider mite, Tetranychus cinnabarinus, identified the octopamine (B1677172) receptor TcOctβ2R as the main target gene for amitraz (B1667126), the parent compound of semiamitraz. nih.gov The study also revealed that N2-(2,4-dimethylphenyl)-N1-methyformamidine (DPMF), which is structurally related to semiamitraz, exhibited more potent acaricidal activity against T. cinnabarinus than amitraz itself. nih.gov This suggests that this compound likely shares a similar high efficacy against this and other mite species.

**Table 1: Acaricidal Efficacy Data of Related Compounds against *Tetranychus cinnabarinus***

Compound Target Gene Relative Potency
Amitraz TcOctβ2R Effective
DPMF (semiamitraz-related) TcOctβ2R More potent than amitraz

Data sourced from a study on the acaricidal activity against Tetranychus cinnabarinus. nih.gov

Insecticidal Efficacy against Diverse Insect Pests

In addition to its acaricidal properties, this compound is also an effective insecticide. herts.ac.uk It is used to control a range of insect pests, including aphids, psyllids, and some lepidopteran pest eggs. herts.ac.uk The compound's mode of action as an octopamine receptor agonist disrupts the nervous system of insects, leading to paralysis and death. wikipedia.org Its application is noted in the protection of crops like tea, cotton, soybeans, and sugar beets. herts.ac.uk

The formamidine (B1211174) class of pesticides, to which semiamitraz belongs, is known for a broad spectrum of toxic action that includes direct lethality and excitant-repellant behavioral effects. nih.gov This multifaceted activity contributes to its field effectiveness against various insect pests.

Table 2: Spectrum of Insecticidal Activity of this compound

Target Pest Group Examples
Sucking Insects Aphids, Psyllids
Lepidopteran Pests Eggs of some species

Information based on general descriptions of this compound's insecticidal use. herts.ac.uk

Efficacy in the Control of Crustacean Parasites in Aquatic Systems

This compound has demonstrated efficacy in controlling crustacean parasites in aquaculture. Its mechanism in these organisms is believed to involve the disruption of the molting process, potentially through the inhibition of chitin (B13524) synthesis and interference with calcium homeostasis. smolecule.com

This compound is reported to be effective against Lernaea spp., commonly known as anchor worms. smolecule.com These parasitic crustaceans can cause significant harm to fish populations in aquaculture. The compound's ability to interfere with the molting process is key to its efficacy against these parasites. smolecule.com

The compound is also effective in the control of Argulus spp., or fish lice. smolecule.com These ectoparasites attach to the skin and gills of fish, causing irritation and potential secondary infections. nih.gov By disrupting the life cycle of these crustaceans, this compound can help manage infestations in fish farms. smolecule.com

This compound is also indicated for the control of Ergasilus spp., also known as gill lice. smolecule.com These parasites attach to the gills of fish, which can lead to respiratory distress and other health issues for the host fish. ifm.org.ukwikipedia.org The compound's mode of action against crustacean molting makes it a viable control agent for these parasites as well. smolecule.com

Table 3: Efficacy of this compound against Aquatic Crustacean Parasites

Parasite Common Name Efficacy Noted
Lernaea spp. Anchor Worms Yes
Argulus spp. Fish Lice Yes
Ergasilus spp. Gill Lice Yes

Based on documented activity of this compound. smolecule.com

Comparative Analysis of Efficacy with Parent Compounds and Analogues

Semiamitraz is a metabolite of the broader-spectrum acaricide amitraz. herts.ac.uk Under acidic conditions, amitraz hydrolyzes to N2-(2,4-dimethylphenyl)-N1-methyformamidine (DPMF), a compound closely related to semiamitraz, which is considered an active metabolite for mite control. nih.gov

Studies comparing the efficacy of amitraz and its metabolite DPMF have shown that DPMF can have more potent acaricidal activity. For instance, in the case of Tetranychus cinnabarinus, DPMF was more effective at activating the target octopamine receptor than amitraz itself. nih.gov This suggests that this compound, being structurally similar to this active metabolite, may possess enhanced efficacy compared to the parent compound, amitraz, against certain pests.

In a comparative study on the brown dog tick (Rhipicephalus sanguineus), amitraz demonstrated high efficacy, causing ≥99% mortality. nih.gov While this study did not directly test semiamitraz, the high efficacy of amitraz suggests that its active metabolites would also be highly effective.

It is also noted that the formamidine group of pesticides, including amitraz and by extension semiamitraz, are generally of low hazard to non-target species, with the significant exception of predaceous mites. nih.gov

Toxicological Assessment and Environmental Risk Profiling

Mammalian Toxicological Research

Understanding the potential health effects on mammals is a cornerstone of chemical safety assessment. This involves a range of studies from acute toxicity to long-term exposure.

Acute toxicity studies are designed to determine the immediate health effects of a single or short-term exposure to a substance. These studies typically measure the median lethal dose (LD₅₀) through oral, dermal, and inhalation routes. While specific LD₅₀ values for semiamitraz hydrochloride are not detailed in the available resources, the AERU database provides a general hazard classification. It assigns a "Moderate" alert for mammalian acute toxicity, but also includes a warning that "Significant data are missing" herts.ac.uk. This indicates that while there is some basis for concern, comprehensive data is lacking for a full characterization.

Interactive Data Table: Acute Mammalian Toxicity of this compound

Exposure RouteTest SpeciesTest EndpointHazard Classification
OralNot SpecifiedLD₅₀Data Not Available
DermalNot SpecifiedLD₅₀Data Not Available
InhalationNot SpecifiedLC₅₀Data Not Available
Overall Mammals Acute Toxicity Moderate herts.ac.uk

Evaluating the effects of repeated, long-term exposure to a chemical is essential for understanding potential risks from ongoing environmental or occupational contact. Subchronic studies typically last for a period of 90 days, while chronic studies can extend for a year or more, assessing a wide range of potential health outcomes. For this compound, there is a lack of available scientific literature detailing the results of subchronic or chronic exposure studies in mammals.

Interactive Data Table: Subchronic and Chronic Mammalian Toxicity of this compound

Study TypeTest SpeciesDurationKey Findings
Subchronic Oral ToxicityNot Specified90 daysData Not Available
Chronic Oral ToxicityNot Specified> 1 yearData Not Available
CarcinogenicityNot SpecifiedNot SpecifiedData Not Available
Reproductive/Developmental ToxicityNot SpecifiedNot SpecifiedData Not Available

Genotoxicity and Mutagenicity Evaluations

The genotoxic and mutagenic potential of this compound is primarily inferred from studies on its parent compound, amitraz (B1667126), and its metabolites, as direct studies on this compound are not extensively available in publicly accessible literature. The evaluation of amitraz's genotoxicity has produced conflicting results across various assays, with many of the observed effects being attributed to its degradation products.

A significant body of research has focused on the metabolites of amitraz, particularly N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271), which is structurally analogous to semiamitraz, and 2,4-dimethylaniline (B123086). These metabolites are often implicated in the genotoxic responses observed in various test systems. For instance, while some studies using the Ames test for mutagenicity on amitraz and its metabolites have returned negative results, other assays have indicated a potential for DNA damage.

In vitro studies using the alkaline single-cell gel electrophoresis (comet assay) have demonstrated that amitraz can induce DNA damage in hamster cells. One study found that a commercial formulation of amitraz significantly increased the DNA damage index at concentrations of 2.50–3.75 µg/mL. researchgate.net The active constituent alone also induced significant DNA damage at the highest concentration tested (3.75 µg/mL). researchgate.net Similarly, the comet assay on human lymphocytes showed that amitraz at concentrations from 0.035 to 350 μg/mL caused a statistically significant increase in DNA damage, pointing to its genotoxic potential.

It is often suggested that the degradation products of amitraz are responsible for the observed genotoxic effects. For example, studies have reported positive genotoxic responses of amitraz and its degradation products at very low concentrations in the Vibrio fischeri genotoxicity test (Mutatox®). This suggests that while the parent compound may have variable activity, its environmental or metabolic breakdown products are of greater concern regarding genotoxicity.

The data from various genotoxicity assays on amitraz are summarized in the table below, offering a glimpse into the potential profile of its derivatives like this compound.

Assay TypeTest SystemCompound TestedConcentration RangeResult
Comet AssayHamster CellsAmitraz (Active Constituent)Up to 3.75 µg/mLSignificant DNA damage at 3.75 µg/mL researchgate.net
Comet AssayHamster CellsAmitraz (Commercial Formulation)2.50–3.75 µg/mLSignificant increase in DNA damage index researchgate.net
Comet AssayHuman LymphocytesAmitraz0.035 - 350 µg/mLStatistically significant increase in DNA damage
Ames TestSalmonella typhimuriumAmitraz and metabolitesNot specifiedNegative for mutation
Vibrio fischeri Genotoxicity Test (Mutatox®)Vibrio fischeriAmitraz and degradation products<0.005 mMPositive genotoxic response

Advanced Methodologies for Environmental Risk Assessment

The environmental risk assessment of pesticides and their derivatives, such as this compound, has evolved beyond traditional deterministic approaches to incorporate more sophisticated and realistic methodologies. These advanced methods aim to provide a more comprehensive understanding of the potential impact on ecosystems by integrating complex interactions and uncertainties.

Probabilistic Risk Assessment (PRA) represents a significant advancement over deterministic methods. Instead of relying on single-point estimates for exposure and toxicity (e.g., Predicted Environmental Concentration and No-Observed-Effect Concentration), PRA utilizes distributions for these variables. taylorfrancis.com This approach allows for a more nuanced characterization of risk, expressing it as a probability of exceeding a certain level of concern. researchgate.net Bayesian networks are increasingly used within this framework to model the complex interplay of factors influencing environmental risk and to quantify uncertainties. frontiersin.org

Ecological and Population Models are another cornerstone of modern environmental risk assessment. These models extrapolate from effects on individual organisms to predict consequences at the population, community, and ecosystem levels. oup.comnih.gov Toxicokinetic-toxicodynamic (TK-TD) models, for example, can predict the survival of organisms under fluctuating or pulsed exposure scenarios, which are more representative of real-world environmental conditions. ecotoxmodels.org Population models can integrate factors such as life history, population structure, and the timing of pesticide application to assess the long-term viability and recovery of affected populations. oup.com

Environmental Fate and Transport Models have become indispensable tools for predicting the distribution of pesticides in the environment. nih.gov Models like the Soil and Water Assessment Tool (SWAT) and the Pesticide in Water Calculator (PWC) simulate the movement and degradation of pesticides in soil and aquatic systems. nih.govepa.gov These models incorporate detailed information on soil properties, climate, and agricultural practices to estimate pesticide concentrations in different environmental compartments. nih.gov Advanced models can also simulate the fate of transformation products, providing a more complete picture of the potential environmental burden. frontiersin.org

The integration of Geographic Information Systems (GIS) and Remote Sensing provides a spatial dimension to risk assessment. These technologies allow for the mapping of pesticide use, land use patterns, and sensitive ecosystems, enabling the identification of high-risk areas. When combined with fate and transport models, GIS can generate spatially explicit risk maps that are invaluable for targeted risk management and mitigation strategies. mdpi.com

A Tiered Approach to risk assessment is often employed, starting with simple, conservative models and progressing to more complex and data-intensive assessments as needed. journals.co.za This allows for an efficient allocation of resources, focusing detailed analysis on substances that pose a higher potential risk. The initial tiers often use worst-case scenarios, while higher tiers incorporate more realistic exposure data and sophisticated modeling. journals.co.za

The table below summarizes some of the advanced methodologies used in environmental risk assessment for pesticides.

MethodologyDescriptionKey FeaturesApplication in Pesticide Risk Assessment
Probabilistic Risk Assessment (PRA)Uses probability distributions for exposure and toxicity values to characterize risk.Quantifies uncertainty; provides a range of possible outcomes and their likelihood.More realistic assessment of the likelihood of adverse effects on non-target organisms. taylorfrancis.comresearchgate.net
Ecological and Population ModelsSimulates the effects of pesticides on populations and ecosystems over time.Extrapolates from individual-level effects to population-level consequences; assesses recovery potential.Predicts long-term impacts on wildlife populations and ecosystem stability. oup.comoup.com
Environmental Fate and Transport ModelsPredicts the movement, persistence, and degradation of pesticides in the environment.Incorporates environmental parameters (soil, climate) and chemical properties.Estimates pesticide concentrations in water, soil, and air for exposure assessment. nih.govepa.gov
Geographic Information Systems (GIS)Manages and analyzes spatial data to map risk.Visualizes the spatial relationship between pesticide use and sensitive environments.Identifies critical areas for monitoring and implementation of mitigation measures. mdpi.com

Mechanisms of Resistance Development in Target Organisms

Characterization of Resistance Phenotypes in Pest Populations

The primary phenotype of resistance is the reduced susceptibility of a pest population to semiamitraz hydrochloride, which is quantified by bioassays that determine the concentration required to kill a certain percentage of the population (e.g., LC50, the lethal concentration for 50% of individuals). The level of resistance is often expressed as a Resistance Factor (RF) or Resistance Ratio (RR), which is calculated by dividing the LC50 of the resistant population by the LC50 of a susceptible reference population.

Research has identified varying levels of resistance in different pest species and geographical locations. In the cattle tick Rhipicephalus microplus, low-to-moderate levels of resistance have been documented in field populations. For example, a survey of 15 strains from Mexico found resistance ratios ranging from 1.68 to 4.58. nih.gov Similarly, populations in India have shown resistance factors between 0.36 and 4.85, indicating the presence of Level I resistance. nih.gov However, laboratory selection experiments have demonstrated the potential for much higher resistance levels. A Brazilian strain of R. microplus selected with amitraz (B1667126) in the lab for six generations (F6) achieved a resistance ratio of 153.93, highlighting the genetic potential for high-level resistance within this species. nih.gov

In the honey bee mite Varroa destructor, resistance to amitraz has also become a significant concern for beekeepers. izsvenezie.comthermomite.com Studies in commercial beekeeping operations in the United States have revealed a wide spectrum of resistance, from fully susceptible populations to highly resistant ones where treatments fail to control mite infestations. nih.gov This variability is also observed in other regions, including France, the Czech Republic, and Argentina, where a progressive increase in resistance levels has been noted. izsvenezie.com The manifestation of resistance in the field is often a reduced efficacy of amitraz-based products, leading to Varroa control failure. nih.gov

Table 1: Examples of Resistance Phenotypes to Amitraz in Pest Populations

OrganismGeographic Origin / StrainResistance Level (RR/RF)CommentsReference
Rhipicephalus microplus (Cattle Tick)Mexico (11 Field Strains)1.68 - 4.58Low-order resistance detected in field populations. nih.gov
Rhipicephalus microplus (Cattle Tick)India (10 Field Populations)up to 4.85Indicative of Level I resistance status. nih.gov
Rhipicephalus microplus (Cattle Tick)Santa Luiza (Brazil Origin, Lab-Selected)153.93High resistance achieved after 6 generations of laboratory selection. nih.gov
Varroa destructor (Varroa Mite)United StatesVariableWide range from no resistance to high resistance leading to control failure. nih.gov
Varroa destructor (Varroa Mite)France, USA, ArgentinaProgressively IncreasingStudies show a trend of increasing resistance over time. izsvenezie.com

Genetic and Molecular Determinants of Resistance

The primary molecular mechanism conferring resistance to this compound involves alterations in the pesticide's target sites. nih.gov Amitraz acts as an agonist on octopamine (B1677172) receptors, a class of G protein-coupled receptors (GPCRs) in the arthropod nervous system, leading to over-excitation, paralysis, and death. nih.govwikipedia.org Resistance is strongly associated with genetic mutations in the genes encoding these receptors, which reduce their sensitivity to the compound. nih.gov

Two specific octopamine receptors have been implicated: the beta-adrenergic octopamine receptor (βAOR or OctβR) and the octopamine/tyramine receptor (OCT/Tyr). nih.gov Several single nucleotide polymorphisms (SNPs) leading to amino acid substitutions in these receptors have been linked to resistance phenotypes in various tick and mite species.

In the cattle tick Rhipicephalus microplus, a mutation in the RmβAOR gene has been strongly associated with resistance. nih.gov Other substitutions in the OCT/Tyr receptor gene, such as T8P and L22S, have also been identified in resistant American and South African tick populations. nih.govbiorxiv.org Genetic studies suggest that amitraz resistance in R. microplus is inherited as an almost completely recessive trait, controlled by more than one gene. nih.govscialert.netresearchgate.net

In the Varroa destructor mite, specific mutations in the β-adrenergic-like octopamine receptor are also associated with treatment failures. researchgate.netbiorxiv.org The N87S substitution has been linked to resistant populations in France, while the Y215H substitution is associated with resistance in the United States. researchgate.netnih.gov The presence of these mutations can be used to develop high-throughput molecular diagnostic assays to monitor the spread of resistance. researchgate.netbiorxiv.org

Table 2: Genetic Mutations Associated with Amitraz Resistance

OrganismGeneMutation / Amino Acid SubstitutionGeographic PopulationReference
Rhipicephalus microplusRmβAORI61FAustralia nih.gov
Rhipicephalus microplusOCT/Tyr ReceptorT8P, L22SAmericas, South Africa nih.govbiorxiv.org
Rhipicephalus decoloratusOCT/Tyr ReceptorM1G, L16F, D41G, V72AUganda researchgate.net
Varroa destructorOctβRN87SFrance veto-pharma.comresearchgate.net
Varroa destructorOctβRY215HUnited States, Canada researchgate.netnih.gov

Biochemical Pathways of Detoxification and Metabolism in Resistant Strains

Besides target-site insensitivity, another common mechanism of pesticide resistance involves enhanced metabolic detoxification, where the organism more efficiently breaks down or excretes the toxic compound. nih.govufrgs.br In the context of this compound resistance, several biochemical pathways have been proposed, although their roles appear to be less prominent than target-site mutations in many cases. nih.govnih.gov

Potential detoxification mechanisms include the increased expression or activity of several enzyme families and transporters. nih.gov These include:

Monoamine Oxidases (MAOs): As amitraz is known to inhibit MAOs, an increased activity or expression of these enzymes could potentially contribute to resistance. nih.gov

ATP Binding Cassette (ABC) Transporters: These membrane proteins can act as efflux pumps, actively transporting xenobiotics out of cells. Increased expression of the ABCB10 transporter has been associated with amitraz resistance in R. microplus. biorxiv.org

Cytochrome P450 Monooxygenases (P450s) and Esterases: These are major enzyme families involved in the detoxification of many pesticides. ufrgs.brmdpi.com However, studies using synergists like piperonyl butoxide (a P450 inhibitor) have yielded mixed results. While synergism was observed in both resistant and susceptible tick strains, it did not eliminate the resistance, suggesting that metabolic detoxification is not the primary resistance mechanism in those populations. nih.gov

In most animal species, amitraz is rapidly metabolized into several products, including N-methyl-N′-(2,4-xylyl)formamide and Form-2',4'-xylidine. wikipedia.orginchem.org It is plausible that resistant strains may exhibit enhanced rates of these metabolic conversions, reducing the amount of active compound that reaches the target site. However, evidence directly linking enhanced metabolism to field resistance is less definitive compared to the data on receptor mutations. nih.govmdpi.com

Table 3: Potential Biochemical Pathways in Amitraz Resistance

Pathway / Enzyme FamilyProposed Role in ResistanceEvidence / OrganismReference
Target Site InsensitivityPrimary mechanism; mutations in octopamine receptors prevent pesticide binding.R. microplus, V. destructor nih.gov
ABC Transporters (e.g., ABCB10)Increased efflux of the pesticide from cells, reducing intracellular concentration.R. microplus biorxiv.org
Monoamine Oxidases (MAOs)Increased expression or activity may counteract the inhibitory effect of amitraz.Proposed for Rhipicephalus spp. nih.gov
Cytochrome P450s, EsterasesEnhanced breakdown of the pesticide into less toxic metabolites.Considered a possible but often secondary mechanism. nih.govufrgs.br

Strategic Approaches for Resistance Management and Mitigation

The emergence and spread of resistance to this compound necessitates the implementation of robust resistance management strategies to preserve its efficacy. honeybeehealthcoalition.org These strategies are typically integrated into a broader Integrated Pest Management (IPM) framework, which combines multiple control tactics to minimize reliance on any single chemical class. awiner.comnih.gov

Key strategic approaches include:

Rotation of Acaricides: This is a cornerstone of resistance management. It involves alternating the use of this compound with other acaricides that have different modes of action. izsvenezie.compomais.com This practice reduces the consistent selection pressure for resistance to a single compound. youtube.com For example, in beekeeping, rotating amitraz with treatments containing oxalic acid or formic acid can be effective. youtube.com

Monitoring and Surveillance: Regular monitoring of pest populations to detect resistance at an early stage is crucial. mdpi.comhoneybeehealthcoalition.org Bioassays and molecular diagnostics can determine the resistance status of a local population, allowing for informed treatment decisions. nih.gov

Proper Application: Incorrect dilution or inappropriate application of pesticides can contribute to the selection of resistant individuals by exposing them to sub-lethal concentrations. nih.gov Adhering to label instructions is essential.

Management of Residues: In beekeeping, residues of acaricides can accumulate in wax. Regularly replacing old brood combs can reduce the long-term, low-level exposure of mites to these residues, which can foster resistance. veto-pharma.com

Concept of Reversion: Some studies on cattle ticks suggest that resistant populations may regain susceptibility to amitraz after a treatment-free period, a phenomenon known as reversion. veto-pharma.com While this requires further study, it underscores the potential benefits of strategic non-treatment intervals.

By adopting these multifaceted strategies, the development of resistance can be delayed, and the useful lifespan of this compound as an effective ectoparasiticide can be extended. izsvenezie.comhoneybeehealthcoalition.org

Table 4: Summary of Resistance Management Strategies

StrategyPrincipleExamples
Acaricide RotationVarying the mode of action to reduce selection pressure for a single resistance mechanism.Alternating amitraz with oxalic acid, formic acid, or other synthetic acaricide classes. pomais.comyoutube.com
Integrated Pest Management (IPM)Using multiple control tactics (chemical, cultural, biological) to manage pests.Drone brood removal, thermotherapy, monitoring infestation levels. veto-pharma.comthermomite.comnih.gov
Resistance MonitoringEarly detection of resistance to guide treatment choices.Field efficacy tests, laboratory bioassays, molecular screening for resistance mutations. mdpi.comhoneybeehealthcoalition.org
Residue ManagementMinimizing sublethal exposure from environmental residues.Regular replacement of old wax combs in beehives. veto-pharma.com
Strategic Non-UseAllowing for potential reversion to susceptibility by providing treatment breaks.Seasonal breaks in treatment for livestock ticks. veto-pharma.com

Environmental Fate, Transformation, and Persistence Dynamics

Identification and Characterization of Environmental Transformation Products

The degradation of the parent compound, amitraz (B1667126), in the environment leads to the formation of several key transformation products, including semiamitraz hydrochloride (also known as BTS-27271). epa.govjfda-online.com This initial breakdown is rapid, but the resulting metabolites, such as semiamitraz, can persist longer. epa.gov Semiamitraz itself is not an end-product and undergoes further hydrolysis, leading to the formation of other compounds. The specific products formed and the rate of these reactions are highly dependent on environmental conditions, particularly pH. wikipedia.orgnih.gov

2,4-Dimethylphenylformamide (also referred to as BTS-27919) is a significant environmental transformation product resulting from the hydrolysis of amitraz. jfda-online.com Studies on the hydrolysis of amitraz reveal that under basic conditions (pH > 6), the pathway favors the formation of 2,4-Dimethylphenylformamide. wikipedia.org Semiamitraz (BTS-27271) can also be metabolized into 2,4-Dimethylphenylformamide. wikipedia.orgnih.gov This transformation product has been shown to be moderately persistent in both aquatic and terrestrial environments. epa.govjfda-online.com

2,4-Dimethylaniline (B123086) (also known as BTS-24868) is another critical degradation product in the environmental fate of amitraz and its metabolites. wikipedia.orgnih.gov The formation of 2,4-Dimethylaniline is particularly favored under highly acidic conditions (pH < 3), where it is observed as the main degradation product of amitraz hydrolysis. wikipedia.orgnih.gov It can also be formed through the further hydrolysis of 2,4-Dimethylphenylformamide, a process that is enhanced under basic conditions. lookchem.com Due to its stability and recalcitrant nature in the environment, 2,4-Dimethylaniline is often considered a final breakdown product of amitraz. core.ac.ukresearchgate.net Its persistence is a cause for environmental concern. core.ac.uk

Persistence and Degradation Kinetics in Environmental Compartments

The persistence of this compound and its related compounds is dictated by their interaction with soil and water, and the kinetics of their degradation in these media. While the parent compound, amitraz, degrades quickly, its transformation products display greater persistence. epa.govherts.ac.uk

The parent compound, amitraz, is not considered persistent in soil systems due to very rapid degradation. herts.ac.uk However, its transformation products, including this compound, are moderately persistent in terrestrial environments. epa.govjfda-online.com

The mobility of these compounds in soil is influenced by their adsorption to soil particles. Amitraz generally shows low mobility, although this can vary. nih.gov The transformation products, including semiamitraz, appear to be relatively immobile in soil column and field dissipation studies. epa.gov This low mobility suggests a limited potential for leaching into groundwater. herts.ac.uk

ParameterCompoundValueImplication
Soil Half-LifeAmitraz~1 dayNon-persistent in soil herts.ac.uknih.gov
Persistence of Transformation ProductsSemiamitraz (BTS-27271) & 2,4-Dimethylphenylformamide (BTS-27919)Moderately PersistentLonger residence time in soil compared to parent compound epa.govjfda-online.com
Soil Sorption Coefficient (Koc)Amitraz1000 - 2000 mL/gLow mobility nih.gov
Mobility of Transformation ProductsSemiamitraz (BTS-27271)Relatively ImmobileLow potential for leaching epa.gov

In aquatic environments, amitraz is unstable and degrades rapidly, primarily through hydrolysis. core.ac.ukherts.ac.uk The rate of this degradation is significantly influenced by the pH of the water. nih.gov Hydrolysis is faster under acidic conditions compared to neutral or basic conditions. nih.govlookchem.com In contrast, the transformation products, including this compound, are more persistent in aquatic settings than the parent compound. epa.gov

The primary degradation pathway in water is hydrolysis, which breaks down amitraz into semiamitraz (BTS-27271) and subsequently into 2,4-Dimethylphenylformamide (BTS-27919) and 2,4-Dimethylaniline (BTS-24868), depending on the pH. wikipedia.orgnih.gov

ParameterConditionValueReference
Hydrolysis Half-Life of Amitraz (at 25°C)pH 52.1 hours nih.gov
pH 722.1 hours nih.gov
pH 925.5 hours nih.gov
Persistence in Surface WaterNormal ConditionsNot expected to persist herts.ac.uk
Persistence of Transformation ProductsAquatic EnvironmentsMore persistent than parent amitraz epa.govjfda-online.com

Bioaccumulation Potential in Ecological Food Chains

There is some concern regarding the bioaccumulation potential of the parent compound, amitraz. herts.ac.uk Studies have reported Bioconcentration Factor (BCF) values for amitraz ranging from 588 to 1,838, which suggests a high potential for it to accumulate in aquatic organisms. nih.gov

However, the bioaccumulation potential of its primary degradate, this compound (BTS-27271), is considered to be low. This is due to its relatively low octanol/water partition coefficient (Kow), a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms. epa.gov The rapid degradation of the parent compound further reduces the likelihood of significant bioaccumulation in field situations. epa.gov

CompoundParameterValueIndication
AmitrazBioconcentration Factor (BCF)588 - 1,838High bioaccumulation potential nih.gov
This compound (BTS-27271)Octanol/Water Partition Coefficient (Kow)0.1472Low bioaccumulation potential epa.gov
2,4-Dimethylphenylformamide (BTS-27919)Octanol/Water Partition Coefficient (Kow)43.1Low bioaccumulation potential epa.gov

Advanced Methodologies for Environmental Monitoring and Surveillance of this compound

Effective environmental monitoring and surveillance of this compound, a key transformation product of the insecticide amitraz, are crucial for assessing its potential environmental impact. The development of sensitive and specific analytical methods is paramount for detecting and quantifying its residues in various environmental matrices, including soil, water, and agricultural products.

The primary analytical techniques employed for the determination of this compound and its parent compound, amitraz, are based on chromatography coupled with mass spectrometry. These methods offer high selectivity and sensitivity, allowing for the detection of trace levels of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a widely used technique for the analysis of amitraz and its metabolites. This method involves the separation of the compounds in a gaseous mobile phase followed by their detection based on their mass-to-charge ratio. Sample preparation for GC-MS analysis often involves a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the sample matrix, followed by a derivatization step to improve their volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC) , coupled with tandem mass spectrometry (MS/MS), have become the methods of choice for the analysis of this compound. These techniques offer several advantages over GC-MS, including the ability to analyze thermally labile and non-volatile compounds without the need for derivatization.

A common sample preparation technique used in conjunction with LC-MS/MS is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach simplifies the extraction and cleanup process, enabling high-throughput analysis of a large number of samples. The QuEChERS procedure typically involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

Electrochemical methods have also been explored for the real-time monitoring of amitraz degradation, which could be adapted for the surveillance of this compound formation. These methods offer the potential for developing portable and on-site monitoring devices.

The table below summarizes some of the advanced analytical methodologies used for the determination of this compound and related compounds in environmental samples.

Table 1: Advanced Analytical Methodologies for this compound Monitoring

Analytical Technique Sample Matrix Sample Preparation Key Advantages
GC-MS Air, Fruits, Honey Liquid-Liquid Extraction, Solid-Phase Extraction (SPE), Derivatization High sensitivity and selectivity.
HPLC-UV/MS/MS Fruits, Honey Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) Suitable for non-volatile compounds, no derivatization needed.
UPLC-MS/MS Soil, Water QuEChERS, Solid-Phase Extraction (SPE) High resolution, sensitivity, and speed.
Electrochemical Methods Aqueous Solutions Minimal Potential for real-time and on-site monitoring.

The selection of the most appropriate analytical method depends on various factors, including the sample matrix, the required detection limits, and the available instrumentation. The validation of these methods according to international guidelines is essential to ensure the reliability and accuracy of the monitoring data.

Advanced Analytical Methodologies for Semiamitraz Hydrochloride and Its Metabolites

Chromatographic Techniques for Residue Analysis

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the definitive identification and quantification of pesticide residues. The high separation efficiency of liquid chromatography combined with the specificity and sensitivity of mass spectrometric detection provides robust analytical solutions.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely adopted technique for the determination of Semiamitraz hydrochloride and its metabolites, such as 2,4-dimethylformamidine (DMF) and 2,4-dimethylaniline (B123086) (DMA), in various food matrices. documentsdelivered.commdpi.com This method offers excellent selectivity and sensitivity by utilizing multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each target analyte. quechers.eu

For the separation of these compounds, reversed-phase columns, such as C18, are commonly used. documentsdelivered.com Gradient elution with a mobile phase typically consisting of an aqueous solution with additives like formic acid and an organic solvent like methanol (B129727) or acetonitrile (B52724) allows for the effective separation of the analytes from matrix interferences. documentsdelivered.commdpi.com Detection is generally performed using an electrospray ionization (ESI) source operating in positive ion mode, which is well-suited for these amine-containing compounds. documentsdelivered.comquechers.eu

The performance of HPLC-MS/MS methods is demonstrated by their low limits of detection and quantification, alongside high accuracy and precision, making them suitable for regulatory compliance testing. mdpi.comquechers.eu

Table 1: Performance Characteristics of HPLC-MS/MS for Amitraz (B1667126) and Metabolite Analysis

Source: Data compiled from multiple validated studies. documentsdelivered.commdpi.comquechers.eu

The use of Ultra-High Performance Liquid Chromatography coupled with a Quadrupole Exactive Orbitrap mass spectrometer (UHPLC-Q Exactive) represents a significant advancement in residue analysis. This high-resolution accurate-mass (HRAM) spectrometry technique provides superior selectivity and confident identification of target compounds, even in complex matrices like honey and animal-derived foods. nih.gov

Table 2: Performance of UHPLC-Q Exactive for Amitraz and Metabolite Analysis in Honey

Source: Data from a validated method for honey analysis.

Optimization of Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. The primary goals are to efficiently extract the target analytes from the sample matrix and remove interfering components that could compromise the analytical results.

The QuEChERS method has become a gold standard for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage. The procedure generally involves two main steps. First, an extraction and partitioning step where the sample is homogenized with an organic solvent (typically acetonitrile) and a mixture of salts (e.g., magnesium sulfate, sodium chloride, and citrate (B86180) buffers). mdpi.comthermofisher.com This "salting-out" effect separates the acetonitrile layer, containing the pesticides, from the aqueous and solid matrix components.

The second step is a dispersive solid-phase extraction (dSPE) cleanup. An aliquot of the acetonitrile extract is mixed with a sorbent material, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and sometimes graphitized carbon black (GCB) to remove pigments. thermofisher.com The mixture is then centrifuged, and the purified supernatant is collected for LC-MS/MS analysis. The QuEChERS approach has been successfully validated for the analysis of amitraz and its metabolites in various commodities, demonstrating high recoveries and good precision.

Table 3: QuEChERS Method Performance for Amitraz Metabolites

Source: Data from a study on pears.

Solid-Phase Extraction (SPE) is another powerful and widely used technique for sample cleanup and concentration prior to chromatographic analysis. thermofisher.com The basic principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. youtube.com Interferences can be retained on the sorbent while the analyte of interest passes through, or conversely, the analyte can be retained while interferences are washed away. The retained analyte is then eluted with a small volume of a strong solvent. youtube.com

Various SPE sorbents are available, with C18 (a reversed-phase silica-based sorbent) and polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced) being common choices for pesticide analysis. nih.govjfda-online.com For instance, a method for analyzing amitraz and its metabolites in urine utilized a C18 SPE cartridge for cleanup, achieving good recoveries for all target compounds. jfda-online.com Another study optimized an SPE procedure using an Oasis HLB sorbent for the preconcentration of amitraz degradation products in honey, which significantly lowered the limits of detection. nih.gov

Table 4: SPE Recovery Data for Amitraz and Metabolites in Different Matrices

Source: Data compiled from studies on urine and honey. nih.govjfda-online.com

Rigorous Method Validation and Quality Control in Quantitative Determination

To ensure that an analytical method is fit for its intended purpose, it must undergo rigorous validation. researchgate.net Method validation is the process of demonstrating that the analytical procedure is suitable for quantitative determination. Key performance characteristics are evaluated to establish the method's reliability and robustness.

The essential parameters for method validation in quantitative analysis include:

Linearity and Range: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. Methods for Semiamitraz and its metabolites typically show good linearity (correlation coefficient, r² > 0.99) over the relevant concentration ranges. documentsdelivered.comnih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a blank matrix is spiked with a known amount of the analyte. Recoveries for validated methods are generally expected to be within 70-120%. chromatographyonline.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values typically below 15-20% being acceptable. quechers.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. These limits must be low enough to meet regulatory requirements. researchgate.net

Selectivity/Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as matrix components or other metabolites. HRAM and MS/MS techniques provide high selectivity. lcms.cz

Matrix Effect: In LC-MS/MS, co-eluting matrix components can enhance or suppress the ionization of the target analyte, affecting accuracy. mdpi.com This is often evaluated by comparing the slope of a calibration curve prepared in a solvent with that of a curve prepared in a matrix extract. mdpi.com Matrix-matched calibration is a common strategy to compensate for these effects. nih.gov

By systematically evaluating these parameters, laboratories can ensure that the data generated for this compound and its metabolites are accurate, reliable, and defensible.

Pharmacological and Therapeutic Research Potential

Agonistic Activity on the Norepinephrine (B1679862) Transporter

While direct agonistic activity of Semiamitraz hydrochloride on the norepinephrine transporter (NET) has not been extensively documented in publicly available research, its known interactions with the broader adrenergic system provide a basis for inferring potential effects. The norepinephrine transporter is a key regulator of noradrenergic signaling in the central and peripheral nervous systems.

Research has demonstrated that formamidine (B1211174) pesticides, the chemical class to which Semiamitraz belongs, can act as partial agonists of presynaptic alpha2D-adrenergic receptors in the rat hypothalamus. This interaction is significant as alpha-2 adrenergic receptors are critically involved in modulating the release of norepinephrine from nerve terminals. Agonism at these presynaptic autoreceptors typically leads to a decrease in norepinephrine release, a mechanism that is central to the function of several therapeutic agents.

A specific study investigating the effects of both amitraz (B1667126) and its metabolite, Semiamitraz (BTS 27271), found that they inhibit insulin (B600854) and stimulate glucagon (B607659) secretion from the perfused rat pancreas. This action was determined to be mediated through the activation of alpha2D-adrenergic receptors. The findings from this research suggest a high binding affinity of Semiamitraz for these receptors. Although this study was not focused on the norepinephrine transporter itself, the potent interaction with alpha2D-adrenergic receptors strongly suggests that this compound can modulate noradrenergic signaling.

Table 1: Adrenergic Receptor Activity of this compound (BTS 27271)

Receptor Subtype Observed Effect Implication for Norepinephrine System
Alpha2D-Adrenergic Receptor Partial Agonist Modulation of norepinephrine release

Explorations in Central Nervous System (CNS) Research

Investigations into the direct effects of this compound on the central nervous system are in the early stages. However, existing studies provide insights into its potential neuropharmacological profile.

A significant area of research has focused on the neurotoxic potential of amitraz and its metabolite, Semiamitraz (BTS-27271). One study revealed that both compounds can induce oxidative stress and subsequent cell death in primary hippocampal neurons. The mechanism for this cytotoxicity was linked to the induction of cytochrome P450 enzymes and the downregulation of the NRF2 pathway, which is crucial for antioxidant defense. These findings are important for understanding the potential risks associated with exposure to this compound and may also guide research into neuroprotective strategies.

Given its activity at alpha-2 adrenergic receptors, there is a theoretical basis for exploring the role of this compound in a range of CNS processes. Alpha-2 adrenergic agonists are known to have sedative, analgesic, and sympatholytic effects. nih.gov Drugs targeting these receptors are used in the management of conditions such as hypertension and attention-deficit/hyperactivity disorder (ADHD). mdpi.comrxlist.com While no studies have directly tested this compound for these applications, its known pharmacological action suggests a potential area for future CNS research.

Table 2: Summary of CNS Research Findings for this compound (BTS 27271)

Research Area Key Finding Potential Implication
Neurotoxicity Induces oxidative stress and apoptosis in hippocampal neurons Highlights a need for caution and further investigation into neuronal effects

Investigations into Potential Therapeutic Applications and Drug Development

The therapeutic potential of this compound is an emerging field of study, with current research pointing towards a few speculative but intriguing possibilities. The development of new drugs often involves exploring the therapeutic applications of known bioactive compounds.

The demonstrated effects of Semiamitraz (BTS 27271) on insulin and glucagon secretion via alpha2D-adrenergic receptors suggest a potential, though not CNS-related, therapeutic application in the management of metabolic disorders. nih.gov The regulation of glucose homeostasis is a critical area of drug development, and compounds that can modulate pancreatic hormone secretion are of significant interest.

Within the realm of CNS disorders, the alpha-2 adrenergic agonism of this compound opens up theoretical avenues for therapeutic development. Alpha-2 agonists have established roles in the treatment of various conditions. nih.govrxlist.com For instance, their ability to modulate noradrenergic pathways is central to their efficacy in ADHD. mdpi.com Furthermore, research into alpha-2 adrenergic agonists has shown their potential neuroprotective effects in the context of cerebral ischemia. nih.gov While these are general properties of the drug class, they provide a rationale for investigating whether this compound or its analogs could be developed for similar indications.

However, it is crucial to note that the neurotoxic effects observed in hippocampal neurons present a significant hurdle for the development of this compound as a therapeutic agent for CNS disorders. nih.gov Future drug development efforts would need to focus on creating analogs that retain the desired pharmacological activity at alpha-2 adrenergic receptors while minimizing or eliminating cytotoxicity. The exploration of formamidine analogs could be a viable strategy in the search for novel therapeutic agents.

Table 3: Potential (but currently speculative) Therapeutic Areas for this compound

Potential Therapeutic Area Rationale
Metabolic Disorders Modulation of insulin and glucagon secretion
CNS Disorders (e.g., ADHD) Agonism at alpha-2 adrenergic receptors, a mechanism used by existing treatments

Conclusion and Future Directions in Semiamitraz Hydrochloride Research

Identification of Knowledge Gaps and Unaddressed Research Questions

A significant body of research into Semiamitraz hydrochloride is still required to fill crucial gaps in our understanding. The available data is often extrapolated from studies on its parent compound, amitraz (B1667126), which may not accurately reflect the specific properties and effects of this compound.

Key unaddressed research questions include:

Comprehensive Toxicological Profile: While the acute oral LD₅₀ in rats has been established, a thorough toxicological database is lacking. herts.ac.uk There is a pressing need for detailed studies on its chronic toxicity, carcinogenicity, mutagenicity, and reproductive and developmental effects. The potential for N-demethylation to be an activation or detoxification reaction, as has been debated for other formamidines, remains an open question for this compound. nih.gov

Environmental Fate and Persistence: Data on the environmental fate of this compound, including its persistence in soil and water, potential for bioaccumulation, and degradation pathways, are scarce. herts.ac.uk Understanding its environmental half-life and the nature of its degradation products is essential for assessing its long-term ecological impact. mdpi.com

Effects on Non-Target Organisms: The impact of this compound on beneficial insects, soil microorganisms, and aquatic life is largely unknown. flvc.org While formamidines are generally considered to have low hazard for many non-target species, they are known to be toxic to predaceous mites. nih.gov Specific studies are needed to quantify the risk to these and other non-target populations.

Mechanism of Resistance: As with any pesticide, the potential for pests to develop resistance to this compound is a significant concern. Research is needed to understand the mechanisms of resistance and to develop effective resistance management strategies. ucanr.educroplife.org.au

The following table summarizes the identified knowledge gaps in this compound research:

Research AreaIdentified Knowledge Gaps
ToxicologyLack of data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive effects.
Environmental FateLimited information on persistence, degradation pathways, and bioaccumulation potential in various environmental compartments.
EcotoxicologyInsufficient data on the effects on non-target organisms, including beneficial insects, soil microbes, and aquatic ecosystems.
Resistance ManagementMechanisms of pest resistance are not well understood, hindering the development of targeted management strategies.

Emerging Research Paradigms and Methodological Innovations

Future research on this compound should leverage emerging scientific paradigms and innovative methodologies to address the identified knowledge gaps efficiently and accurately.

Advanced Analytical Techniques: The development of highly sensitive and specific analytical methods is crucial for detecting and quantifying this compound and its metabolites in complex matrices. Techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer the necessary precision for residue analysis in food and environmental samples. jfda-online.comresearchgate.netarakmu.ac.ir

In Vitro and In Vivo Metabolomics: Modern toxicological research is increasingly employing metabolomics to understand the biochemical effects of chemical exposure. thermofisher.comresearchgate.net Applying these approaches to this compound can provide insights into its mechanism of action, identify biomarkers of exposure, and elucidate its metabolic pathways in both target and non-target organisms.

Computational Toxicology and Risk Assessment: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling, can be used to predict the toxicity and environmental fate of this compound, helping to prioritize experimental studies and refine risk assessments.

Integrated Pest Management (IPM) Compatibility Studies: Research should focus on evaluating the compatibility of this compound with other IPM tactics, such as biological control agents and biopesticides. This includes assessing its sublethal effects on natural enemies and its potential for synergistic or antagonistic interactions with other pest control products. oup.com

The following table outlines emerging research paradigms and their potential applications in the study of this compound:

Emerging Paradigm/MethodologyApplication in this compound Research
Advanced Analytical Chemistry (HPLC-MS/MS, GC-MS)Precise quantification of residues in environmental and biological samples.
MetabolomicsElucidation of metabolic pathways and mechanisms of toxicity.
Computational ToxicologyPrediction of toxicological endpoints and environmental behavior.
IPM Compatibility StudiesAssessment of effects on beneficial organisms and interactions with other pest control methods.

Implications for Sustainable Pest Management and Environmental Stewardship

The responsible use of this compound within a framework of sustainable pest management is paramount to minimizing its environmental footprint and preserving ecosystem health.

Role in Integrated Pest Management (IPM): As a formamidine (B1211174) insecticide, this compound has a distinct mode of action, targeting octopamine (B1677172) receptors in insects and mites. herts.ac.uk This makes it a valuable tool for rotation with other pesticide classes to manage resistance. ucanr.educroplife.org.auoup.com Its use should be integrated with non-chemical control methods, such as cultural practices and biological control, to reduce reliance on chemical interventions.

Resistance Management: To delay the development of resistance, it is crucial to adhere to resistance management strategies. oksir.orggov.on.ca This includes limiting the number of applications per season, using it only when necessary based on pest monitoring, and avoiding its use as a standalone tactic.

Environmental Stewardship: Given the significant data gaps regarding its environmental impact, a precautionary approach to the use of this compound is warranted. Efforts should be made to minimize off-target drift during application and prevent contamination of water bodies. Further research into its ecotoxicology is essential to establish clear guidelines for its safe use and to protect biodiversity. flvc.orgmdpi.comcal-ipc.org The lack of comprehensive data on its effects on human health and the environment underscores the need for caution and further investigation to ensure its use aligns with the principles of environmental stewardship. herts.ac.uk

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Semiamitraz hydrochloride in environmental and biological matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for precise quantification. For food matrices (e.g., fruits, vegetables), methods such as SN/T 1541 (for nuts) and S7 (for fruits) are standardized to detect residues at sub-ppm levels. Sample preparation typically involves solid-phase extraction (SPE) to minimize matrix interference . Validation parameters (e.g., recovery rates, limit of detection) must align with ISO/IEC 17025 guidelines to ensure reproducibility .

Q. How is this compound synthesized, and what purity criteria are essential for research-grade samples?

  • Methodological Answer : The compound is synthesized via condensation of 2,4-dimethylphenylamine with methylformamide, followed by hydrochlorination. Purity (>98%) is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Residual solvents (e.g., dichloromethane) must be <0.1% per ICH Q3C guidelines. For novel derivatives, identity confirmation requires elemental analysis and X-ray crystallography .

Q. What are the established protocols for evaluating acute toxicity of this compound in non-target organisms?

  • Methodological Answer : Follow OECD Test No. 423 (acute oral toxicity) or Test No. 201 (algae growth inhibition). Use standardized test organisms (e.g., Daphnia magna for aquatic toxicity). Dose-response curves should include at least five concentrations, with triplicate replicates. Statistical analysis via probit regression is recommended to calculate LC50/EC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data of this compound against acaricide-resistant mite populations?

  • Methodological Answer : Contradictions often arise from variations in experimental design (e.g., exposure duration, application methods). A meta-analysis of dose-response studies (using PRISMA guidelines) can identify confounding variables. Cross-resistance studies should include RNA sequencing to detect metabolic detoxification genes (e.g., cytochrome P450 monooxygenases) .

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound under varying soil pH conditions?

  • Methodological Answer : Use controlled microcosm experiments with soil columns adjusted to pH 4–8. Monitor degradation products (e.g., 2,4-dimethylaniline) via LC-QTOF-MS. Include abiotic controls (sterilized soil) to distinguish microbial vs. chemical degradation. Kinetic models (e.g., first-order decay) should account for soil organic carbon content .

Q. How can researchers address gaps in understanding the sublethal effects of this compound on pollinator behavior?

  • Methodological Answer : Employ ethological assays (e.g., proboscis extension reflex tests in honeybees) at sublethal doses (≤10% LD50). Track foraging efficiency using RFID tags. Pair with transcriptomic analysis to identify neurotoxicity markers (e.g., acetylcholinesterase inhibition). Compare results across species (e.g., Apis mellifera vs. Bombus terrestris) to assess ecological specificity .

Q. What strategies mitigate interference from co-formulants when analyzing this compound’s mode of action in vitro?

  • Methodological Answer : Use ultracentrifugation or size-exclusion chromatography to isolate active ingredients from commercial formulations. Validate purity via GC-MS. For receptor-binding assays (e.g., octopamine receptors), employ competitive binding protocols with radiolabeled ligands (e.g., ³H-octopamine). Normalize data to protein content (Bradford assay) to control for matrix effects .

Addressing Literature Gaps and Contradictions

  • Gap 1 : Limited data on chronic exposure effects in terrestrial invertebrates.
    • Recommendation : Conduct multigenerational studies using Eisenia fetida (earthworms) with endpoints like reproductive output and oxidative stress biomarkers (e.g., glutathione-S-transferase activity) .
  • Gap 2 : Inconsistent reporting of hydrolysis half-lives in aquatic systems.
    • Recommendation : Standardize test conditions (e.g., ISO 14507 for water-sediment systems) and report temperature/UV exposure explicitly .

Methodological Standards

  • Data Reprodubility : Full experimental protocols must be detailed in supplementary materials, including raw chromatograms, spectral data, and statistical scripts (R/Python) .
  • Ethical Compliance : Adhere to OECD Good Laboratory Practice (GLP) for toxicity studies and ARRIVE guidelines for animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.